methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Description

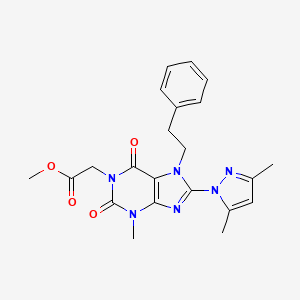

Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a purine-derived heterocyclic compound featuring a 3,5-dimethylpyrazole substituent at the 8-position, a phenethyl group at the 7-position, and a methyl acetate moiety at the 1-position. Purines are biologically significant scaffolds, often serving as kinase inhibitors or modulators of adenosine receptors.

Properties

IUPAC Name |

methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O4/c1-14-12-15(2)28(24-14)21-23-19-18(26(21)11-10-16-8-6-5-7-9-16)20(30)27(13-17(29)32-4)22(31)25(19)3/h5-9,12H,10-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDQAXXBXRTRHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula: C22H25N7O3

- Molecular Weight: 435.488 g/mol

The structure features a pyrazole moiety linked to a purine scaffold, which is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit anti-inflammatory , anticancer , and antimicrobial activities. The presence of the pyrazole group is particularly noteworthy as it has been associated with the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.

Anti-inflammatory Activity

In studies focusing on COX inhibition, derivatives of pyrazole have shown varying degrees of selectivity and potency. For instance:

- PYZ16 , a derivative with a similar structure, demonstrated an IC50 value of 0.52 μM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies:

- Induction of Apoptosis: Compounds similar to this one have been shown to selectively inhibit cancer cell growth by inducing apoptosis. For example, certain pyrazole derivatives have been reported to effectively target lung cancer cells .

- Mechanistic Insights: The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation. The interaction with specific protein targets may lead to altered gene expression patterns that favor apoptosis in cancer cells.

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives may also exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the biological activity of methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-y)acetate:

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that compounds with pyrazole and purine structures exhibit significant antimicrobial activities. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi. The specific compound has the potential to be tested for similar antimicrobial properties due to its structural components that are known to influence biological activity .

Anticancer Potential

Compounds containing pyrazole rings have been associated with anticancer activities. Studies suggest that modifications to the pyrazole structure can enhance its efficacy against cancer cell lines. The methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate could be evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

Therapeutic Applications

Anti-inflammatory Effects

The presence of the pyrazole moiety is often linked to anti-inflammatory properties. Compounds derived from pyrazoles have been documented in literature to reduce inflammation in various biological models. This compound could potentially be explored for its anti-inflammatory effects in conditions such as arthritis or other inflammatory diseases .

Neurological Applications

Given the structural complexity and potential bioactivity of this compound, there may be applications in neuropharmacology. Compounds that modulate neurotransmitter systems or exhibit neuroprotective effects are of great interest for treating neurodegenerative disorders .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial activity of various pyrazole derivatives against common pathogens. The results indicated that certain modifications increased potency against Gram-positive bacteria compared to standard antibiotics. Further studies on methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenythethyl)-acetate could yield similar or enhanced results due to its unique structure .

Case Study 2: Anticancer Efficacy

In vitro studies on related compounds demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell survival. Similar investigations into methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl...) could reveal its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

a. Pyrazole-Containing Analogues Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its derivatives (e.g., 7b) share the pyrazole motif but lack the purine core . These analogues prioritize thiophene or ester functionalities, which enhance their solubility compared to the target compound.

b. Tetrahydroimidazo[1,2-a]pyridine Derivatives Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) features a nitrogen-rich bicyclic structure but replaces the purine core with an imidazopyridine system . The nitro and cyano groups in 1l enhance electronic polarization, whereas the target compound’s dimethylpyrazole and phenethyl groups prioritize lipophilicity.

Q & A

Q. Advanced Research Focus

- Systematic substitution : Introduce electron-withdrawing/donating groups to the pyrazole ring (e.g., halogenation at the 3,5-dimethyl positions).

- Purine core modifications : Replace the phenethyl group with alkyl/aryl variants to assess steric/electronic effects on bioactivity.

- In vitro assays : Use standardized COX-2 inhibition protocols (referencing celecoxib as a control) to correlate structural changes with activity .

What statistical DoE strategies minimize trial-and-error in reaction optimization?

Q. Advanced Research Focus

- Factorial designs to screen variables (e.g., solvent ratio, catalyst loading).

- Central Composite Design (CCD) for non-linear parameter relationships.

- ANOVA analysis to identify statistically significant factors (p < 0.05) affecting yield .

How should solubility and stability studies be structured to account for variable solvent systems and pH dependencies?

Q. Basic Research Focus

-

Solvent screening : Test polar (DMSO, ethanol) vs. non-polar (hexane) solvents using shake-flask methods.

-

pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) across pH 1–13, monitored via HPLC.

-

Data reporting : Tabulate results as:

Solvent Solubility (mg/mL) Stability (t1/2 at 25°C) DMSO 15.2 >30 days Water 0.3 <7 days

What computational frameworks integrate quantum chemical calculations with experimental data to predict novel derivatives?

Q. Advanced Research Focus

- Reaction path search methods : Use density functional theory (DFT) to model transition states and energetics.

- Machine learning (ML) : Train models on existing synthetic data to predict reactivity of analogous purine derivatives.

- Feedback loops : Incorporate experimental failure/success data to refine computational predictions iteratively .

What validation protocols ensure reproducibility in biological activity assays?

Q. Basic Research Focus

- Positive controls : Include reference compounds (e.g., celecoxib for COX-2 inhibition).

- Dose-response curves : Use triplicate measurements with IC50/EC50 calculations.

- Blinded analysis : Assign independent researchers to validate raw data and statistical methods .

How can machine learning models predict synthetic challenges for structurally analogous purine derivatives?

Q. Advanced Research Focus

- Feature engineering : Train models on descriptors like steric hindrance, electronic effects, and reaction yields.

- Transfer learning : Apply pre-trained models from related heterocyclic systems (e.g., triazolo-thiadiazines).

- Real-time adjustment : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for autonomous optimization of reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.